1-(4-Fluoro-3-methylphenyl)piperazine
Description
1-(4-Fluoro-3-methylphenyl)piperazine is a phenylpiperazine derivative characterized by a fluorine atom at the para position and a methyl group at the meta position on the aromatic ring. This substitution pattern confers unique electronic and steric properties, distinguishing it from other piperazine-based compounds.
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15FN2/c1-9-8-10(2-3-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
YMFTWBSPFRZXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The methyl group increases lipophilicity, which may improve blood-brain barrier penetration relative to mCPP or TFMPP .
Pharmacological Activity
Serotonin Receptor Modulation
- TFMPP : Acts as a 5-HT1B receptor agonist with psychostimulant effects .
- mCPP: Mixed 5-HT receptor activity (agonist/antagonist), associated with anxiolytic and hallucinogenic effects .
- This compound : Predicted to exhibit 5-HT receptor modulation due to structural similarity, but the methyl group may reduce metabolic degradation compared to mCPP, prolonging activity .
Metabolic Pathways
Phenylpiperazines primarily undergo hepatic metabolism via:
Aromatic Hydroxylation : Dominant in mCPP and TFMPP, forming hydroxylated metabolites .
N-Dealkylation : Common in piperazine derivatives, leading to active metabolites like 3-chloroaniline in mCPP .
Conjugation : Glucuronidation or sulfation of hydroxylated products .
Comparative Metabolic Stability :
- The methyl group in this compound may slow oxidation compared to mCPP or TFMPP, reducing first-pass metabolism .
- Fluorine’s electronegativity could enhance resistance to enzymatic degradation, increasing bioavailability .
Toxicity and Detection
- mCPP : Detected via GC-MS in urine, with metabolites including hydroxy-mCPP and 3-chloroaniline .
- TFMPP : Requires specialized LC-MS methods due to structural complexity .
- This compound : Likely detectable using similar protocols, but its methyl group may alter retention times in chromatographic assays .
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